2-(2-氨基-1,3-噻唑-4-基)-2,2-二氟乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

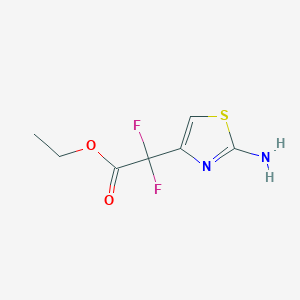

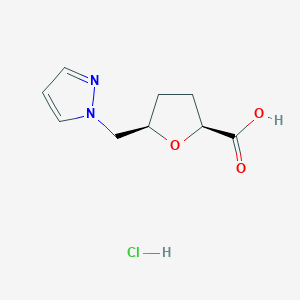

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate is a compound with the molecular formula C7H10N2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a ring structure containing both sulfur and nitrogen atoms . The compound also contains an ethyl ester functional group, which is derived from acetic acid .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate are not available, thiazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate is 186.23 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.科学研究应用

荧光探针和成像剂

荧光化合物在生物学研究中起着至关重要的作用。2-(2-氨基-1,3-噻唑-4-基)-2,2-二氟乙酸乙酯由于其独特的结构可以作为荧光探针。研究人员可以用这种化合物标记特定的细胞成分或蛋白质,以可视化它们的定位、动力学和相互作用。 它的荧光特性使其在活细胞成像和追踪生物过程方面具有价值 .

药物化学和药物开发

该化合物中的噻唑环是药物分子中常见的基团。研究人员可以探索它作为设计新型药物的支架的潜力。通过修饰侧链或官能团,他们可以创造具有改善药理学特性的类似物。 2-(2-氨基-1,3-噻唑-4-基)-2,2-二氟乙酸乙酯可以作为开发抗病毒、抗菌或抗癌药物的起点 .

有机合成和化学反应

2-(2-氨基-1,3-噻唑-4-基)-2,2-二氟乙酸乙酯可以参与各种化学反应。化学家可以用它作为构建块来合成更复杂的分子。例如,它可能参与亲核取代反应、环化反应或交叉偶联反应。 它的二氟乙酸酯基团增加了合成多样性 .

材料科学和表面改性

像这种功能化的分子可以用来修饰表面或界面。研究人员可能会探索它在固体支撑物上创建自组装单层 (SAM) 的应用。这些 SAM 可以增强材料特性,例如润湿性、粘合性或生物相容性。 2-(2-氨基-1,3-噻唑-4-基)-2,2-二氟乙酸乙酯可能在生物传感器或微阵列中找到应用 .

神经科学和神经假体

鉴于其作为生物活性化合物的潜力,研究人员可以调查其对神经细胞的影响。它可能会影响神经信号通路或作为神经保护剂。 此外,在神经假体领域,这种化合物可能与开发脑机接口 (BCI) 或针对瘫痪患者的人工触觉刺激相关 .

光物理研究和光谱学

对光物理学和光谱学感兴趣的研究人员可以探索 2-(2-氨基-1,3-噻唑-4-基)-2,2-二氟乙酸乙酯的吸收和发射特性。 通过研究它的紫外-可见吸收光谱、荧光发射和激发态动力学,他们可以深入了解其电子结构和在不同溶剂或环境中的行为 .

作用机制

Target of Action

The primary target of Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate is the cortisone reductase (11β-HSD1) enzyme . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response.

Mode of Action

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function

Biochemical Pathways

Upon entering physiological systems, molecules containing a thiazole ring, such as Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate, can activate or inhibit various biochemical pathways and enzymes

Pharmacokinetics

Its molecular weight of 18623 g/mol suggests it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed

实验室实验的优点和局限性

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is also stable and non-toxic. Additionally, it has a wide range of applications in scientific research, making it an attractive compound for use in drug discovery and development. However, there are some limitations to using Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate in lab experiments. It is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, it is not very soluble in organic solvents, so it must be dissolved in a suitable solvent before use.

未来方向

There are several potential future directions for Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate research. One potential direction is the development of new methods for synthesizing Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate. Additionally, further research could be done to investigate the biochemical and physiological effects of Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate, as well as its potential applications in drug discovery and development. Furthermore, research could be done to investigate the mechanisms of action of Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate and to develop new methods for using it in lab experiments. Finally, further research could be done to investigate the potential toxicity of Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate and to develop methods for safely using it in lab experiments.

合成方法

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate can be synthesized through a variety of methods. One method involves the reaction of ethyl 2-amino-1,3-thiazol-4-yl-2,2-difluoroacetate with ethyl bromoacetate in the presence of a base. This reaction yields ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate and ethyl bromoacetate. Another method involves the reaction of ethyl 2-amino-1,3-thiazol-4-yl-2,2-difluoroacetate with ethyl chloroacetate in the presence of a base. This reaction yields ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate and ethyl chloroacetate.

生化分析

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

属性

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2S/c1-2-13-5(12)7(8,9)4-3-14-6(10)11-4/h3H,2H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBMSRIBYRPJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CSC(=N1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2457598.png)

![2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2457600.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide](/img/structure/B2457601.png)

![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457602.png)

![Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate](/img/structure/B2457604.png)

![N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2457606.png)

![Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2457607.png)

![methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2457614.png)

![Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2457616.png)